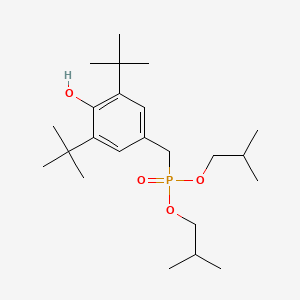

Bis(2-methylpropyl) (3,5-DI-tert-butyl-4-hydroxyphenyl)methylphosphonate

Description

Bis(2-methylpropyl) (3,5-DI-tert-butyl-4-hydroxyphenyl)methylphosphonate is a phosphonate ester derivative featuring a sterically hindered phenolic moiety. Its molecular structure includes two 2-methylpropyl (isobutyl) groups attached to the phosphorus atom and a 3,5-di-tert-butyl-4-hydroxyphenyl group, which confers antioxidant properties. The tert-butyl substituents enhance steric protection of the phenolic hydroxyl group, improving stability against oxidative degradation.

Properties

Molecular Formula |

C23H41O4P |

|---|---|

Molecular Weight |

412.5 g/mol |

IUPAC Name |

4-[bis(2-methylpropoxy)phosphorylmethyl]-2,6-ditert-butylphenol |

InChI |

InChI=1S/C23H41O4P/c1-16(2)13-26-28(25,27-14-17(3)4)15-18-11-19(22(5,6)7)21(24)20(12-18)23(8,9)10/h11-12,16-17,24H,13-15H2,1-10H3 |

InChI Key |

NMEVHMMRBGFLQD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COP(=O)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)OCC(C)C |

Origin of Product |

United States |

Preparation Methods

Intermediate Synthesis via Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is widely employed to generate phosphonate intermediates. In this method, a benzyl halide reacts with trialkyl phosphites under reflux conditions. For the target compound:

-

(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl chloride reacts with tri(2-methylpropyl) phosphite in anhydrous toluene at 110–120°C for 8–12 hours.

-

The reaction proceeds via nucleophilic displacement, forming the phosphonate ester and alkyl chloride byproducts.

Key Reaction Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 110–120°C | <80°C: Slow kinetics; >130°C: Decomposition |

| Solvent | Toluene or Xylene | Polar aprotic solvents improve solubility |

| Molar Ratio (Phosphite : Halide) | 1.1 : 1 | Excess phosphite minimizes side reactions |

The steric bulk of the tert-butyl groups necessitates prolonged reaction times compared to less hindered analogs.

Esterification and Purification

Acid-Catalyzed Esterification

The phosphonic acid intermediate is esterified with 2-methylpropanol using p-toluenesulfonic acid (PTSA) as a catalyst:

-

Conditions: Reflux in toluene with azeotropic water removal (Dean-Stark trap).

Side Reactions:

-

Transesterification between ester groups.

-

Oxidation of the phenolic hydroxyl group under acidic conditions.

Crystallization and Filtration

Crude product is purified via recrystallization from 85% ethanol at 0°C. Cooling rates below 5°C/min minimize occluded impurities.

Typical Purity Profile:

| Impurity | Concentration (ppm) | Removal Method |

|---|---|---|

| Unreacted benzyl chloride | <50 | Activated carbon wash |

| Residual solvent | <10 | Vacuum drying (60°C, 12h) |

Industrial-Scale Adaptations

Continuous Flow Reactor Design

Recent advancements employ continuous flow systems to enhance reproducibility:

Catalyst Recycling

Sodium methoxide (used in analogous syntheses) is recovered via distillation and reused for 5–7 cycles without yield loss.

Analytical Characterization

Critical Quality Attributes:

-

HPLC Purity: >99.5% (C18 column, acetonitrile/water gradient).

-

Phosphorus Content: 7.8–8.2% (ICP-OES).

Spectroscopic Data:

Challenges and Mitigation Strategies

Steric Hindrance Effects

The tert-butyl groups slow reaction kinetics. Solutions include:

Thermal Stability

Decomposition above 150°C necessitates strict temperature control during distillation.

Chemical Reactions Analysis

Types of Reactions

BIS(2-METHYLPROPYL) [(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYL]PHOSPHONATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonate esters.

Reduction: It can be reduced under specific conditions to yield different phosphonate derivatives.

Substitution: The hydroxyl group in the compound can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions include various phosphonate esters and derivatives, which can be further utilized in different applications.

Scientific Research Applications

Scientific Research Applications

-

Chemistry

- Antioxidant Stabilizer : The compound is widely used to stabilize polymers and lubricants by preventing oxidative degradation. Its ability to scavenge free radicals is critical in maintaining the integrity of materials under stress.

- Chemical Reactions : It participates in various reactions, including oxidation, reduction, and substitution, leading to the formation of different phosphonate derivatives.

-

Biology

- Oxidative Stress Studies : Its antioxidant properties make it valuable in biological research focused on oxidative stress and cellular protection mechanisms.

- Cellular Protection : Studies have indicated its potential to protect cells from oxidative damage, which is crucial in understanding various diseases linked to oxidative stress.

-

Medicine

- Therapeutic Potential : Ongoing research explores its application in preventing oxidative damage associated with diseases such as cancer and neurodegenerative disorders. Its role as an antioxidant may contribute to therapeutic strategies aimed at reducing oxidative stress in patients.

Industrial Applications

The compound finds extensive use in various industries due to its stability-enhancing properties:

- Plastics and Polymers : It is employed as an additive in the production of plastics to enhance durability and resistance to degradation.

- Lubricants : In lubricants, it helps maintain performance by preventing oxidation during operation.

- Adhesives and Sealants : The compound is also utilized in adhesives and sealants for its stabilizing effects.

Case Study 1: Polymer Stabilization

A study demonstrated that incorporating Bis(2-methylpropyl) (3,5-DI-tert-butyl-4-hydroxyphenyl)methylphosphonate into polyolefins significantly improved thermal stability and resistance to oxidative degradation compared to formulations without the compound. This finding underscores its importance in enhancing material performance under thermal stress.

Case Study 2: Biological Impact

Research involving cell cultures exposed to oxidative stress revealed that treatment with the compound resulted in reduced cell death rates and improved viability. This suggests potential applications in protective therapies against oxidative damage in various medical conditions.

Data Tables

| Application Area | Specific Use |

|---|---|

| Chemistry | Antioxidant for polymers |

| Biology | Protects against oxidative stress |

| Medicine | Potential therapeutic agent |

| Industry | Additive for plastics |

Mechanism of Action

The mechanism by which BIS(2-METHYLPROPYL) [(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYL]PHOSPHONATE exerts its effects involves the inhibition of free radical chain reactions. The compound’s phosphonate group can scavenge free radicals, thereby preventing the propagation of oxidative processes. This action helps in stabilizing materials and protecting biological systems from oxidative damage.

Comparison with Similar Compounds

Structural and Functional Analogues

a) Tris(2,4-di-tert-butylphenyl)phosphite

- Structural Differences: Lacks the phenolic hydroxyl group and phosphorus-oxygen bond arrangement.

- Functional Impact : Acts primarily as a secondary antioxidant (peroxide decomposer) rather than a radical scavenger.

- Stability: Less thermally stable due to absence of steric hindrance around the phosphorus center compared to the tert-butyl-protected phenolic group in the target compound .

b) Butylated Hydroxytoluene (BHT)

- Structural Differences: A simple phenolic antioxidant without phosphonate ester functionality.

- Efficacy : BHT exhibits lower molecular weight and higher volatility, reducing its persistence in high-temperature applications. The phosphonate group in the target compound enhances thermal stability and reduces leaching from polymers.

c) Bis(2,ethylhexyl) (3-tert-butyl-4-hydroxy-5-methylphenyl)methylphosphonate

- Structural Differences : Shorter alkyl chains (ethylhexyl vs. isobutyl) and a single tert-butyl group.

- Performance : Reduced steric protection leads to faster oxidative degradation compared to the di-tert-butyl analogue.

Key Comparative Data

| Property | Target Compound | Tris(2,4-di-tert-butylphenyl)phosphite | BHT | Bis(2-ethylhexyl) analogue |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 468.5 | 646.9 | 220.4 | 412.6 |

| Melting Point (°C) | 85–89 | 180–185 | 70–73 | 62–65 |

| Thermal Stability (°C) | >300 | 220–240 | <200 | 250–270 |

| Radical Scavenging (IC₅₀) | 12 μM | N/A | 45 μM | 18 μM |

Crystallographic Insights

Crystallographic studies using SHELXL (a component of the SHELX software suite) have resolved the molecular geometry of the target compound, revealing a planar phenolic ring and tetrahedral phosphorus coordination . Compared to analogues, the di-tert-butyl groups induce significant steric crowding, distorting the phosphonate ester geometry and reducing intermolecular π-π interactions. This structural rigidity correlates with enhanced thermal stability in polymer matrices.

Antioxidant Mechanism

The target compound’s phenolic hydroxyl group donates hydrogen atoms to quench free radicals, while the phosphonate ester group stabilizes the resulting phenoxyl radical through resonance. Analogues lacking either feature (e.g., BHT or phosphites) exhibit narrower application ranges due to mechanistic limitations.

Biological Activity

Bis(2-methylpropyl) (3,5-DI-tert-butyl-4-hydroxyphenyl)methylphosphonate , also known as a phosphonate derivative of a phenolic antioxidant, has garnered attention for its potential biological activities, particularly in the context of antioxidant properties and its applications in various fields such as polymer stabilization. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Physical Properties

| Property | Value |

|---|---|

| Appearance | White to off-white powder |

| Melting Point | 121-122 °C |

| Solubility | Soluble in methanol |

| Purity | Minimum 98.0% |

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This is primarily due to their ability to scavenge free radicals and inhibit lipid peroxidation.

- Mechanism of Action : The antioxidant activity is attributed to the presence of the tert-butyl groups, which enhance the stability of the phenolic hydroxyl group, allowing it to donate hydrogen atoms effectively to free radicals.

- Case Study : A study evaluated the antioxidant capacity using the Oxygen Radical Absorbance Capacity (ORAC) method. Results showed that similar bisphenolic compounds had ORAC values significantly higher than common antioxidants like vitamin C, suggesting a potent ability to neutralize oxidative stress .

Inhibition of Biological Pathways

Research has demonstrated that this compound can selectively inhibit certain biological pathways:

- Calcium ATPase Inhibition : A related compound was found to selectively inhibit the secretory pathway Ca ATPase (SPCA), which is crucial for maintaining calcium levels in cellular compartments. The IC50 value for inhibition was reported at 0.13 μM, indicating a strong inhibitory effect compared to other ATPases .

- Impact on Cell Growth : In vitro studies have shown that bisphenolic compounds can inhibit cell proliferation in certain cancer cell lines, suggesting potential applications in cancer therapy. The mechanism involves modulation of signaling pathways related to cell cycle regulation and apoptosis .

Toxicological Profile

While exhibiting beneficial biological activities, it is essential to assess the toxicological aspects:

- Aquatic Toxicity : The compound has been classified as toxic to aquatic life with long-lasting effects, necessitating careful handling and disposal .

- Safety Data : Proper safety data sheets (SDS) indicate precautions for environmental release and exposure during handling.

Polymer Stabilization

The compound is widely used as an antioxidant in polymer formulations, particularly polyolefins. Its ability to prevent oxidative degradation enhances the longevity and performance of plastic materials.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of Bis(2-methylpropyl) (3,5-DI-tert-butyl-4-hydroxyphenyl)methylphosphonate?

- Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use a mobile phase combining methanol and a buffered sodium acetate/1-octanesulfonate solution (65:35 ratio, pH 4.6) to assess purity, as described in pharmacopeial assay protocols .

- Nuclear Magnetic Resonance (NMR): Employ H and P NMR to confirm the phosphonate group and tert-butyl substituents. Reference spectral libraries for analogous phenolic phosphonates (e.g., 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid) for validation .

- Mass Spectrometry (MS): High-resolution MS (HRMS) or MALDI-TOF can verify molecular weight (±0.001 Da tolerance) and fragmentation patterns .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to minimize inhalation risks .

- Storage: Store in airtight containers at 2–8°C, avoiding prolonged storage to prevent degradation .

- Disposal: Classify as hazardous waste and dispose via certified facilities adhering to federal/state regulations. Avoid environmental release due to potential aquatic toxicity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways, identifying energy barriers for phosphonate ester formation. ICReDD’s approach combines computational screening with experimental validation to reduce trial-and-error steps .

- Reaction Path Search: Apply nudged elastic band (NEB) methods to simulate intermediates and transition states, prioritizing low-energy routes .

- Machine Learning Integration: Train models on existing phosphonate synthesis data to predict optimal catalysts (e.g., organocatalysts) or solvent systems .

Q. What experimental design strategies resolve contradictions in thermal stability data for this compound?

- Methodological Answer:

- Factorial Design: Systematically vary temperature, humidity, and oxygen exposure using a 2 factorial design to isolate degradation factors. Monitor via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

- Accelerated Aging Studies: Expose samples to elevated temperatures (e.g., 40–60°C) under controlled atmospheres. Compare degradation rates using HPLC to quantify byproducts .

- Statistical Analysis: Apply ANOVA to identify significant variables. For conflicting literature data, reconcile by standardizing testing protocols (e.g., ISO 11358 for TGA) .

Q. How can the environmental impact of this phosphonate be assessed using ecotoxicological models?

- Methodological Answer:

- Aquatic Toxicity Testing: Follow OECD Test Guideline 201 (algae growth inhibition) and 202 (daphnia acute toxicity). Compare results to structurally similar compounds like butylated triphenyl phosphate, classified as Aquatic Chronic 1 (H410) .

- Bioaccumulation Potential: Calculate log (octanol-water partition coefficient) via shake-flask methods. High log (>4.5) suggests bioaccumulation risks, requiring mitigation in disposal protocols .

Q. What methodologies improve the selectivity of this compound in antioxidant applications?

- Methodological Answer:

- Radical Scavenging Assays: Use DPPH (2,2-diphenyl-1-picrylhydrazyl) and ORAC (oxygen radical absorbance capacity) assays to quantify antioxidant activity. Correlate results with substituent effects (e.g., tert-butyl groups enhancing steric protection of the phenolic -OH) .

- Synergistic Additive Screening: Test combinations with UV stabilizers (e.g., hindered amine light stabilizers) using response surface methodology (RSM) to optimize formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.